molecular formula C10H7BrN2O2 B3031678 6-Bromo-2-methyl-8-nitroquinoline CAS No. 61854-62-4

6-Bromo-2-methyl-8-nitroquinoline

Cat. No.: B3031678
CAS No.: 61854-62-4
M. Wt: 267.08 g/mol
InChI Key: JVFBVZXZPOBPMB-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-8-nitroquinoline is a quinoline derivative with the molecular formula C10H7BrN2O2. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-8-nitroquinoline typically involves the nitration of 2-methylquinoline followed by bromination. The nitration process introduces a nitro group at the 8-position of the quinoline ring, while bromination at the 6-position is achieved using bromine or a brominating agent . The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and controlled temperatures to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-8-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-methyl-8-nitroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-8-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects. The bromine and methyl groups may also contribute to the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methyl-8-nitroquinoline is unique due to the presence of all three functional groups (bromine, methyl, and nitro) on the quinoline ring.

Properties

IUPAC Name

6-bromo-2-methyl-8-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c1-6-2-3-7-4-8(11)5-9(13(14)15)10(7)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFBVZXZPOBPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00491434
Record name 6-Bromo-2-methyl-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61854-62-4
Record name 6-Bromo-2-methyl-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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